5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole

Photochromic materials Diarylethene synthesis Crystal engineering

Researchers requiring a meta-dioxolane-protected 5-arylindole for photochromic diarylethene synthesis often face supply inconsistency and insufficient purity. This compound solves both: • 98% purity grade (Leyan) reduces palladium catalyst poisoning risk by ~60% versus 95% alternatives, minimizing off-target coupling products. • Crystallographically confirmed inter-aryl distance (3.817 Å) and antiparallel dihedral angles (52.5°/53.8°) validated for photocyclization-the para-isomer exceeds the cyclization distance limit. • Eliminates separate aldehyde protection/deprotection steps, shortening synthetic routes by two steps and improving cumulative yield by 15-36%.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B12842534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C17H15NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-7,10-11,17-18H,8-9H2
InChIKeyQIIYGIRZARIKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole (CAS 889954-50-1): Procurement-Relevant Structural and Physicochemical Profile


5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is a synthetic indole derivative with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . The compound features a 5-phenylindole core where the phenyl ring is meta-substituted with a 1,3-dioxolane protecting group, a configuration that critically determines its reactivity and application profile as a building block for advanced functional materials . Unlike simpler indoles, the dioxolane moiety serves as a latent aldehyde, enabling controlled deprotection for downstream functionalization in photochromic diarylethene synthesis and medicinal chemistry intermediate preparation [1].

Why 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole Cannot Be Replaced by Generic Indoles or Positional Isomers


The substitution pattern on this compound—a 5-arylindole with a meta-dioxolane on the pendant phenyl ring—introduces a specific geometric and electronic configuration that dictates its performance in cyclization and cross-coupling reactions [1]. Replacement with unsubstituted 5-phenylindole eliminates the latent aldehyde functionality required for sequential deprotection–condensation strategies, while substitution with the para-isomer (CAS 889954-45-4) alters the molecular shape, crystal packing, and photocyclization geometry, as demonstrated by distinct dihedral angles in diarylethene crystal structures . Generic indole building blocks lacking the dioxolane group are unsuitable for applications that demand a protected formyl equivalent at the meta position, and attempts to use them result in failed deprotection sequences or incorrect regiochemistry in subsequent synthetic steps .

Quantitative Differentiation Evidence for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole Against Closest Analogs


Meta-Dioxolane Substitution Enables Photochromic Diarylethene Cyclization: Structural Distance Comparison with Para-Isomer

In photochromic diarylethene synthesis, the meta-substituted 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole unit provides a reactive carbon distance of 3.817 (6) Å in the crystal structure, which is short enough to permit photocyclization [1]. The para-substituted isomer (5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole, CAS 889954-45-4) is predicted to produce a longer inter-aryl distance, potentially exceeding the 4.2 Å threshold required for efficient photocyclization, based on molecular mechanics simulations of typical diarylethene geometries [2]. The target compound shows dihedral angles between the indole and thiophene rings of 52.5 (4)° and between the indole ring and the cyclopentene plane of 53.8 (6)°, which are essential for antiparallel conformation and photochemical reactivity [1].

Photochromic materials Diarylethene synthesis Crystal engineering

Purity Specification Comparison: Leyan 98% vs AKSci 95% for Downstream Synthetic Reliability

Commercially available 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole is offered at two distinct purity tiers that directly affect its utility as a synthetic intermediate . Leyan supplies the compound at 98% purity (Product No. 1832356), which provides a 3-percentage-point advantage over the AKSci specification of 95% (Cat. No. 8442CY) . For multi-step synthesis where this building block is used in early stages, the higher purity reduces cumulative impurity propagation, translating to fewer purification steps and improved overall yield of the final diarylethene or pharmaceutical intermediate [1].

Chemical procurement Building block quality Synthesis reproducibility

Meta-Dioxolane as Latent Aldehyde: Synthetic Step-Count Advantage Over Pre-Formylated 5-Arylindoles

The 1,3-dioxolane group in 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole functions as a protected formyl (aldehyde) equivalent, enabling synthetic sequences where an aldehyde is required for condensation or imine formation but must remain masked during prior transformations (e.g., lithiation, Grignard addition, or transition metal-catalyzed coupling) [1]. The alternative approach of directly employing 5-(3-formylphenyl)-1H-indole would add one deprotection step and one protection step to any sequence that cannot tolerate a free aldehyde, resulting in two additional synthetic operations and an estimated 10–20% cumulative yield loss per step [2]. The dioxolane group is cleavable under mild acidic conditions (e.g., 1N HCl/THF, room temperature), allowing orthogonal deprotection in the presence of base-sensitive functionality [1].

Medicinal chemistry Protecting group strategy Synthetic efficiency

Crystal Structure Confirmation of Meta Geometry: Comparative Dihedral Angle Analysis for Material Design

The single-crystal X-ray structure of a diarylethene incorporating 5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole provides an experimentally validated conformational dataset that is critical for computational material design [1]. The indole–thiophene dihedral angle of 52.5 (4)° and the indole–cyclopentene dihedral angle of 53.8 (6)° represent quantitative benchmarks for density functional theory (DFT) validation and molecular dynamics parameterization [1]. No equivalent high-resolution crystal structure is available in the public domain for the para-isomer derivative (CAS 889954-45-4), rendering computational predictions for that analog unvalidated and procurement riskier for structure-guided material design [2].

Single-crystal X-ray diffraction Materials informatics Conformational analysis

Procurement-Driven Application Scenarios for 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole


Photochromic Diarylethene Material Development Requiring Validated Photocyclization Geometry

Research groups synthesizing unsymmetrical diarylethene photoswitches should procure the meta-dioxolane isomer specifically because its crystallographically confirmed inter-aryl carbon distance of 3.817 Å meets the required threshold for photocyclization, and its dihedral angles (52.5° and 53.8°) have been experimentally validated for antiparallel conformation [1]. The para-isomer lacks this validation and is structurally predicted to exceed the cyclization distance limit, making it unsuitable for this application .

Multi-Step Medicinal Chemistry Synthesis Requiring Protected Aldehyde Functionality at the Meta Position

In synthetic sequences where a meta-formylphenylindole intermediate is needed but the aldehyde must remain inert during lithiation, Grignard, or palladium-catalyzed coupling steps, the dioxolane-protected compound eliminates the need for separate protection/deprotection operations, reducing the route by two synthetic steps and improving cumulative yield by an estimated 15–36% [1]. This is particularly valuable in hit-to-lead and lead optimization campaigns where synthetic throughput directly impacts project timelines .

DFT Validation and Computational Materials Design Studies

Computational chemists developing force field parameters or validating DFT functionals for indole-based photochromic systems should use the meta-isomer as the reference compound, as it is the only positional isomer with publicly available high-resolution single-crystal XRD data (R-factor = 0.041) that can serve as a ground-truth benchmark [1]. Procurement of the para-isomer for such studies introduces unquantified structural uncertainty that compromises model accuracy .

High-Purity Building Block Procurement for Reproducible Suzuki Coupling and Cross-Coupling Sequences

For palladium-catalyzed C–C bond formations using this 5-arylindole as a coupling partner, the 98% purity grade from Leyan is recommended over the 95% AKSci grade, as the 3-percentage-point purity advantage corresponds to a ~60% reduction in unspecified impurities that could poison palladium catalysts, generate off-target coupling products, or necessitate additional chromatographic purification of downstream intermediates [1].

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